![molecular formula C20H21NO B14290596 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one CAS No. 138680-13-4](/img/structure/B14290596.png)
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one is a complex organic compound featuring a pyridine ring attached to a hexahydrophenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)methyl derivatives: These compounds share a similar pyridine ring structure but differ in the position of the substituent.
Hexahydrophenanthrene derivatives: Compounds with variations in the hexahydrophenanthrene core structure.
Uniqueness
The uniqueness of 2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one lies in its specific combination of a pyridine ring and a hexahydrophenanthrene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
138680-13-4 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)-3,4,5,6,7,8-hexahydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C20H21NO/c22-20-16(13-14-9-11-21-12-10-14)6-7-18-17-4-2-1-3-15(17)5-8-19(18)20/h5,8-12,16H,1-4,6-7,13H2 |
InChI Key |
MNAPGGQTVKMYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2CCC(C3=O)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


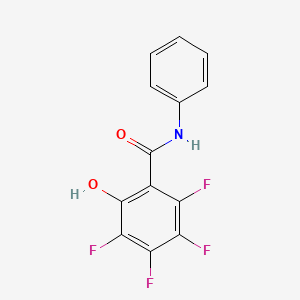

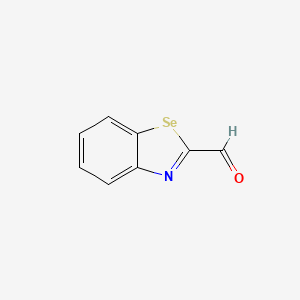

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

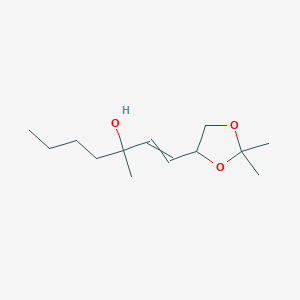

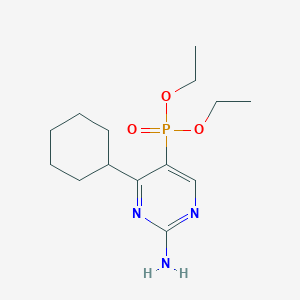
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
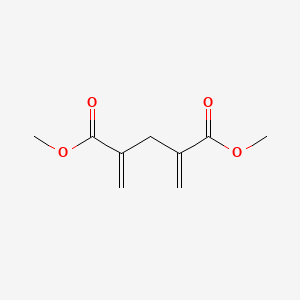
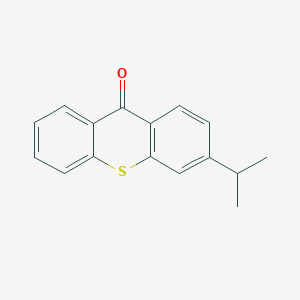
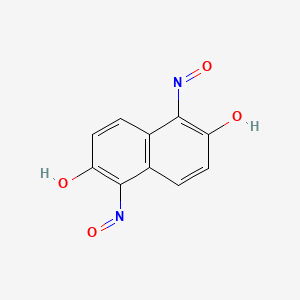
![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
